Amcasertib - 1129403-56-0

Amcasertib

Catalog Number: EVT-258896
CAS Number: 1129403-56-0
Molecular Formula: C31H33N5O2S
Molecular Weight: 539.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Amcasertib (BBI-503) is an orally bioavailable, first-in-class cancer stemness kinase inhibitor. [] It is classified as a small molecule inhibitor, specifically targeting serine-threonine kinases involved in cancer stem cell survival. [] While its exact target remains to be fully elucidated, Amcasertib disrupts pathways crucial for cancer stem cell (CSC) growth and heterogeneous cancer cell proliferation. []

Mechanism of Action

Amcasertib primarily functions by targeting multiple serine-threonine stemness kinases, leading to the inhibition of Nanog and other cancer stem cell-related pathways. [, ]

  • Inhibition of STK33: Amcasertib potently inhibits STK33, a kinase identified as a regulator of Nanog. By inhibiting STK33, Amcasertib disrupts the phosphorylation and stabilization of Nanog, ultimately reducing its transcriptional activity and suppressing stemness phenotypes in cancer cells. []
  • Inhibition of STK17A: Amcasertib effectively inhibits STK17A, a kinase involved in promoting cancer stemness through β-catenin phosphorylation. This inhibition leads to decreased phosphorylation of β-catenin at ser675, hindering the Wnt/β-catenin signaling pathway and reducing cancer stemness. []
Applications
  • Targeting Cancer Stem Cells: Amcasertib shows promise in targeting cancer stem cells, a subpopulation of cells implicated in tumor initiation, metastasis, and therapy resistance. By inhibiting key stemness kinases, Amcasertib aims to eliminate these treatment-resistant cells and prevent cancer recurrence. [, , ]
  • Combination Therapies: Studies explore Amcasertib's potential in combination therapies alongside existing cancer treatments. For instance, Amcasertib is being investigated in combination with Sorafenib for treating hepatocellular carcinoma. [] Additionally, research explores its use with Venetoclax in treating marginal zone lymphoma, aiming to overcome resistance mechanisms and enhance treatment efficacy. []
  • In Vitro and In Vivo Models: Amcasertib's efficacy has been assessed in both in vitro and in vivo models of various cancers, including adenoid cystic carcinoma, head and neck cancer, hepatocellular carcinoma, and ovarian cancer. [, , , ] These studies provide insights into its mechanism of action, potential efficacy, and optimal therapeutic applications.
  • Compound Description: Napabucasin is a first-in-class cancer stemness inhibitor. It functions by targeting STAT3-driven gene transcription, thereby suppressing cancer stemness. []

Sorafenib

  • Compound Description: Sorafenib is a multi-kinase inhibitor commonly employed as a first-line treatment for advanced hepatocellular carcinoma. []
  • Relevance: While not structurally related to Amcasertib, Sorafenib is relevant because it has been studied in combination with both Amcasertib and Napabucasin for treating hepatocellular carcinoma. [] This suggests a potential synergistic effect when combining these compounds to target different aspects of cancer development.

Venetoclax

  • Compound Description: Venetoclax is a BCL2 inhibitor used in treating follicular lymphoma and marginal zone lymphoma. []
  • Relevance: Although Venetoclax has a distinct mechanism of action compared to Amcasertib, the research highlights a potential synergistic effect when combined with Copanlisib, a PI3K inhibitor. Interestingly, similar to Amcasertib, resistance mechanisms to the Copanlisib/Venetoclax combination have been observed, leading to the exploration of additional combination therapies. [] This suggests that combining Amcasertib with other targeted therapies could be a viable strategy to overcome resistance and enhance its efficacy.

Copanlisib

  • Compound Description: Copanlisib is a PI3K inhibitor with selectivity for PI3Kδ and PI3Kα, approved for treating follicular lymphoma and marginal zone lymphoma. []

Alisertib

  • Compound Description: Alisertib is an AURKA inhibitor. []
  • Relevance: In the context of overcoming resistance to the Copanlisib/Venetoclax combination, Alisertib, alongside other agents like Rigosertib and Amcasertib, has demonstrated efficacy in both parental and resistant marginal zone lymphoma cell lines. This suggests a potential avenue for utilizing Amcasertib in combination therapies, particularly for overcoming resistance mechanisms that may arise with other treatment regimens. []

Rigosertib

  • Compound Description: Rigosertib is a PLK inhibitor. []
  • Relevance: Similar to Alisertib, Rigosertib, in combination with Copanlisib/Venetoclax and Amcasertib, displayed activity against both parental and resistant marginal zone lymphoma cells. This further strengthens the potential of Amcasertib as part of a multi-drug strategy to target cancer cells, especially those exhibiting resistance to conventional therapies. []

Properties

CAS Number

1129403-56-0

Product Name

Amcasertib

IUPAC Name

N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-[[2-oxo-5-(2-phenyl-1,3-thiazol-4-yl)-1H-indol-3-ylidene]methyl]-1H-pyrrole-3-carboxamide

Molecular Formula

C31H33N5O2S

Molecular Weight

539.7 g/mol

InChI

InChI=1S/C31H33N5O2S/c1-5-36(6-2)15-14-32-30(38)28-19(3)26(33-20(28)4)17-24-23-16-22(12-13-25(23)34-29(24)37)27-18-39-31(35-27)21-10-8-7-9-11-21/h7-13,16-18,33H,5-6,14-15H2,1-4H3,(H,32,38)(H,34,37)

InChI Key

QDWKGEFGLQMDAM-JJIBRWJFSA-N

SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)C4=CSC(=N4)C5=CC=CC=C5)NC2=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

Amcasertib; BBI503; BBI-503; BB I503.

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)C4=CSC(=N4)C5=CC=CC=C5)NC2=O)C

Isomeric SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)C4=CSC(=N4)C5=CC=CC=C5)NC2=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.